molecular formula C21H18BrN3O4S2 B2417567 N'-[4-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoyl]-2-hydroxybenzohydrazide CAS No. 315236-01-2

N'-[4-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoyl]-2-hydroxybenzohydrazide

Cat. No.: B2417567
CAS No.: 315236-01-2
M. Wt: 520.42
InChI Key: NMILPNRBIKDVHY-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[4-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoyl]-2-hydroxybenzohydrazide is a useful research compound. Its molecular formula is C21H18BrN3O4S2 and its molecular weight is 520.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N'-[4-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoyl]-2-hydroxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN3O4S2/c22-14-6-3-5-13(11-14)12-17-20(29)25(21(30)31-17)10-4-9-18(27)23-24-19(28)15-7-1-2-8-16(15)26/h1-3,5-8,11-12,26H,4,9-10H2,(H,23,27)(H,24,28)/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMILPNRBIKDVHY-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)CCCN2C(=O)C(=CC3=CC(=CC=C3)Br)SC2=S)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)CCCN2C(=O)/C(=C/C3=CC(=CC=C3)Br)/SC2=S)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-[4-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoyl]-2-hydroxybenzohydrazide is a complex organic compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article summarizes the current knowledge regarding its biological activity, including antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

The compound has a molecular formula of C21H26BrN3O3S2C_{21}H_{26}BrN_3O_3S_2 and features a thiazolidinone core structure, which is known for various biological activities. The presence of a bromophenyl group and a hydrazide moiety enhances its reactivity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC21H26BrN3O3S2C_{21}H_{26}BrN_3O_3S_2
Molecular Weight485.48 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO and ethanol

Antimicrobial Activity

Research has demonstrated that derivatives of thiazolidinones exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial and fungal strains, showing promising results.

Case Study: Antimicrobial Testing

In a study evaluating various thiazolidinone derivatives, compounds exhibited minimum inhibitory concentrations (MICs) ranging from 10.7 to 21.4 µmol/mL against several pathogens, including both Gram-positive and Gram-negative bacteria. The best-performing compound had an MIC of 10.7 µmol/mL against Staphylococcus aureus .

Anticancer Activity

Thiazolidinone derivatives have also been investigated for their anticancer potential. Notably, certain compounds demonstrated significant cytotoxic effects against various cancer cell lines.

Table 2: Anticancer Activity Results

Compound IDCell LineInhibition (%)
4gMOLT-4 (Leukemia)84.19
4pSF-295 (CNS)72.11
4nHOP-92 (NSCL)67.51

In a preliminary screening conducted by the National Cancer Institute (NCI), certain derivatives showed remarkable inhibition percentages against leukemia and CNS cancer cell lines .

Enzyme Inhibition

The compound's structure suggests potential interactions with specific enzymes such as protein tyrosine phosphatases (PTPs). PTPs are critical in cellular signaling pathways, and their inhibition can lead to therapeutic effects in various diseases.

Case Study: Enzyme Inhibition Assays

Inhibitory assays revealed that certain thiazolidinone derivatives could effectively inhibit PTP activity, which is linked to cancer progression and other diseases . The specific mechanisms are still under investigation but suggest a promising avenue for further research.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C19H15BrN2O3S2C_{19}H_{15}BrN_2O_3S_2 and a molecular weight of approximately 463.4 g/mol. Its structure features a thiazolidinone ring, which is often associated with various biological activities, particularly in the field of drug discovery.

Antimicrobial Properties

Research indicates that derivatives of thiazolidinones, including compounds similar to N'-[4-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoyl]-2-hydroxybenzohydrazide, exhibit significant antimicrobial activity. For instance, studies have shown that thiazolidinone derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. This suggests that the compound may hold promise as a potential antimicrobial agent .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Thiazolidinones have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. A study demonstrated that certain thiazolidinone derivatives showed effectiveness against estrogen receptor-positive human breast adenocarcinoma cells (MCF7) through mechanisms involving cell cycle arrest and apoptosis induction .

Case Study 1: Antimicrobial Evaluation

A study evaluated various thiazolidinone derivatives for their antimicrobial efficacy against a range of pathogens, including Escherichia coli and Staphylococcus aureus. The results indicated that specific modifications to the thiazolidinone structure significantly enhanced antimicrobial activity, providing insights into structure-activity relationships (SAR) for future drug development .

Case Study 2: Anticancer Mechanisms

In another investigation, researchers explored the anticancer mechanisms of thiazolidinones similar to this compound. The study utilized molecular docking simulations to predict binding affinities to cancer-related targets, revealing promising interactions that could lead to effective therapeutic agents against breast cancer .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.